2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a cyclopropyl group, and a morpholinopyridinyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Morpholinopyridinyl Moiety: This step involves nucleophilic substitution reactions where the pyridazinone intermediate reacts with a morpholinopyridinyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridazinone and morpholinopyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-piperidinopyridin-3-yl)methyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-pyrrolidinopyridin-3-yl)methyl)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholinopyridinyl moiety in 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide imparts unique chemical and biological properties, potentially enhancing its solubility, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(13-24-19(26)6-4-16(22-24)15-2-3-15)21-12-14-1-5-17(20-11-14)23-7-9-27-10-8-23/h1,4-6,11,15H,2-3,7-10,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUHCLEEQIGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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